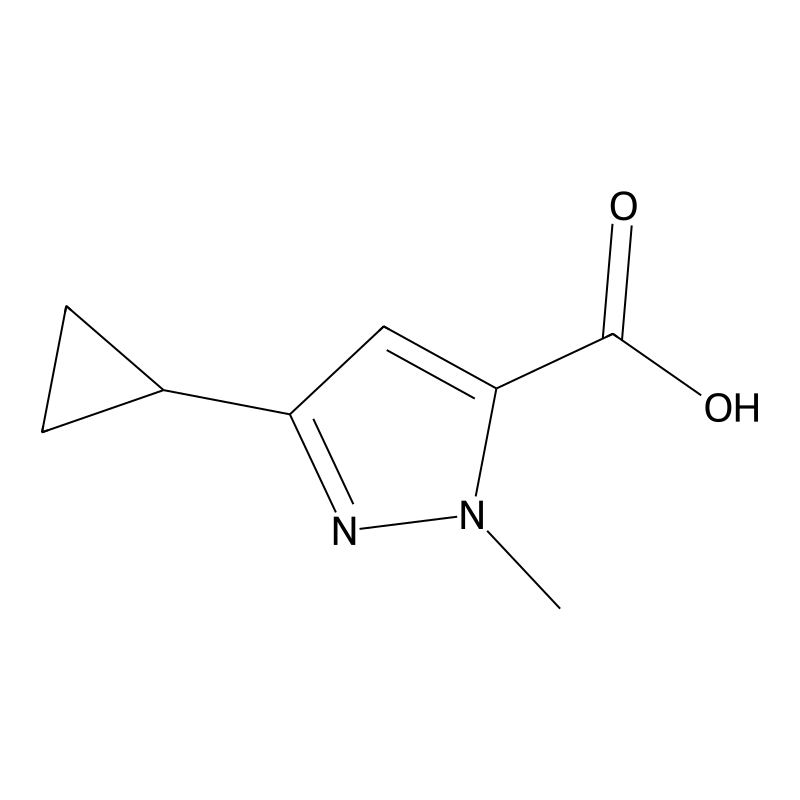

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Available Information

- Scientific databases like PubChem do not list any specific uses for this molecule [].

- Commercial suppliers typically only specify it as a "modified pyrazole" [].

This suggests that the research on this specific molecule might be very recent or unpublished.

Future Research Potential

Pyrazoles, the core structure of 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid, are a well-studied class of organic compounds with diverse applications in medicinal chemistry []. Some pyrazoles exhibit anti-inflammatory, analgesic, and anticonvulsant properties []. Given the presence of the carboxylic acid group, 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid could be investigated for its potential biological activity.

Further Exploration

- Scientific literature databases like ScienceDirect or Scopus might contain recent publications mentioning this molecule. These resources typically require a subscription for full access.

- Patent databases might reveal information on the use of 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid in drug discovery efforts.

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a unique modified pyrazole compound characterized by a cyclopropyl group attached to the pyrazole ring. Its molecular formula is CHNO, and it has a molecular weight of 166.18 g/mol. This compound features a carboxylic acid moiety, which contributes to its chemical reactivity and potential biological activities .

- Oxidation: The carboxylic acid group can be oxidized to form carboxylate derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced forms.

- Substitution: The pyrazole ring is capable of undergoing substitution reactions, where hydrogen atoms are replaced with other functional groups, often utilizing halogens or organometallic compounds as reagents .

Research indicates that 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid may possess significant biological activities. It has been investigated for its potential as an enzyme inhibitor and for its ability to bind to specific receptors, which could modulate their activity. The unique cyclopropyl group and the carboxylic acid moiety are believed to enhance its binding affinity and specificity, suggesting potential therapeutic applications, including anti-inflammatory and antimicrobial effects .

The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves:

- Cyclization of Precursors: A common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate, leading to the formation of the pyrazole derivative through cyclization and subsequent oxidation.

- Industrial Production: For larger scale production, the synthesis is optimized for yield and purity, often employing continuous flow reactors and automated systems to enhance efficiency .

This compound has several applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: Investigated for its biological activities, particularly in enzyme inhibition and receptor interactions.

- Medicine: Explored for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

- Industry: Utilized in developing new materials and chemical processes .

The mechanism of action of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity based on the specific application. The precise pathways involved depend on the target molecules and conditions under which the compound is used .

Several compounds share structural similarities with 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. Notable examples include:

- 5-Methyl-2H-pyrazole-3-carboxylic acid

- 3-Cyclopropyl-1-methylpyrazole-5-carboxylic acid

Uniqueness

The defining feature of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is its cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This unique structure potentially enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications .

The cyclocondensation of β-diketones with hydrazine derivatives represents the most fundamental and widely employed method for constructing pyrazole rings. This approach involves the reaction of 1,3-dicarbonyl compounds with appropriate hydrazine derivatives to form the heterocyclic pyrazole core. The leading method for obtaining substituted pyrazoles utilizes a cyclocondensation reaction between an appropriate hydrazine acting as a bidentate nucleophile and a carbon unit like a 1,3-dicarbonyl compound, a 1,3-dicarbonyl derivative, or an α,β-unsaturated ketone.

The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid through β-diketone precursors typically begins with the preparation of suitable 1,3-dicarbonyl intermediates bearing the necessary substituents. The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives represents a simple and rapid approach to obtain polysubstituted pyrazoles. The first synthesis of substituted pyrazoles was carried out in 1883 by Knorr and colleagues, who reacted β-diketones with hydrazine derivatives to give two regioisomers.

Modern approaches have significantly improved the regioselectivity of these cyclocondensation reactions. Researchers have found that the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents gives better results than in the polar protic solvents generally used for this type of reaction. After optimization of the conditions, the addition of a solution of hydrochloric acid to the amide solvent makes it possible to increase the yields by accelerating the dehydration steps.

The regioselectivity of cyclocondensation reactions can be controlled through careful selection of reaction conditions and substrates. When condensing various arylhydrazine with 4,4,4-trifluoro-1-arylbutan-1,3-diketones, two isomers are afforded with 74-77% yields, and the selectivity obtained is of the order of 98:2 in favor of one isomer. By comparison, reactions carried out under conventional conditions in ethanol at ambient temperature give equimolar mixtures of the regioisomers.

β-Diketones serve as important intermediates not only as key building blocks for the synthesis of core heterocycles such as pyrazole, isoxazole, and triazole in medicinal chemistry, but also as invaluable chelating ligands for various lanthanide and transition metals in material chemistry. The enamine methodology has been examined for β-diketone synthesis, where morpholine or pyrrolidine is widely used for the formation of ketone enamine, which, upon reaction with acyl halide, followed by hydrolysis, affords β-diketones.

Recent developments in β-diketone synthesis have explored novel catalytic systems and reaction conditions. A novel method for the preparation of α-alkenyl-β-diketones has been developed starting from β,γ-unsaturated ketones in the presence of acid chlorides. The β,γ-unsaturated ketones were prepared by the functionalization of ketones with acetylenes at 100 degrees Celsius in the presence of potassium tert-butoxide/dimethyl sulfoxide as a catalytic system.

N-Alkylation Strategies for Pyrazole Ring Functionalization

The regioselective N-alkylation of pyrazoles represents a critical challenge in the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, as unsubstituted pyrazoles can undergo alkylation at either nitrogen atom, leading to regioisomeric mixtures. A new method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate electrophiles and a Brønsted acid catalyst. These reactions provide moderate to good yields of N-alkylated pyrazoles with excellent functional group tolerance.

Advanced protective group strategies have been developed to control regioselectivity in N-alkylation reactions. N-alkylation of 2-(trimethylsilyl)ethoxymethyl-protected pyrazoles allows for regioselective introduction of the amine substituent, addressing the low regioselectivity of N-alkylation of pyrazoles lacking sufficient steric bias. Furthermore, the catalytic carbon-hydrogen arylation combined with the protecting group transposition and N-alkylation provides a rapid route to fully substituted pyrazoles with complete regiocontrol of all substituents.

The regioselective N-alkylation can be incorporated into sequential arylation schemes to afford fully substituted pyrazoles as single isomers. Researchers have tested a number of methylating reagents, including dimethyl sulfate, methyl iodide, and trimethyloxonium tetrafluoroborate, with trimethyloxonium tetrafluoroborate giving the best results, yielding N-methylated pyrazolium salts at room temperature in dry dichloromethane. This two-step procedure not only selectively alkylates the nitrogen of choice but also serves to transform the unreactive 3-position of the pyrazole to the reactive 5-position.

Enzymatic approaches to N-alkylation have emerged as highly selective alternatives to traditional chemical methods. Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. In this enzymatic system, a promiscuous enzyme uses haloalkanes as precursors to generate non-natural analogs of the common cosubstrate S-adenosyl-L-methionine. A second engineered enzyme transfers the alkyl group in highly selective carbon-nitrogen bond formations to the pyrazole substrate. With this enzymatic system, pyrazole alkylation was achieved with unprecedented regioselectivity (greater than 99%), regiodivergence, and in a first example on preparative scale.

Carboxylation Techniques at the 5-Position

The introduction of carboxylic acid functionality at the 5-position of pyrazole rings requires specialized synthetic approaches that can achieve regioselective functionalization. To introduce carboxyl groups into bis(pyrazol-1-yl)alkanes, a reaction with oxalyl chloride has been used, in which it serves as both a reagent and a solvent. Previously, oxalyl chloride was successfully used for the carboxylation of 1-phenyl- and 1-alkylpyrazoles. In this reaction, a pyrazole-containing derivative of oxalic acid chloride is initially formed, which is converted to a carboxylic acid chloride with the release of carbon monoxide.

The carboxylation process using oxalyl chloride demonstrates excellent efficiency for certain pyrazole substrates. Carboxylation of bis(3,5-dimethylpyrazol-1-yl)methane with subsequent hydrolysis gave the corresponding dicarboxylic acid in high yield. Similarly, 1,2-bis(3,5-dimethylpyrazol-1-yl)ethane and 1,3-bis(3,5-dimethylpyrazol-1-yl)propane gave dicarboxylic acids, albeit in lower yield.

Other methods for the introduction of carboxylic groups into pyrazole rings include oxidation of alkyl or formyl groups, substitution of halogens via intermediate organolithium derivatives, and hydrolysis of trichloromethyl derivatives. The introduction of an electron-withdrawing acid chloride group into one of the pyrazole rings deactivates the other cycle in the electrophilic substitution reaction, and to a greater extent, deactivation manifests itself in pyrazole derivatives without methyl substituents and with a short methylene linker.

Patent literature describes specific methodologies for preparing pyrazole carboxylic acid derivatives. The preparation method of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester involves adding 3-ethyl-5-pyrazole carboxylic acid ethyl ester and dimethyl carbonate, with the reaction generating 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester. The process includes adding hydrochloric acid and hydrogen peroxide to generate the final chlorinated carboxylic acid ester.

The regioselectivity of carboxylation can be influenced by the electronic properties of existing substituents on the pyrazole ring. Based on charge distribution analysis, the introduction of methyl groups into pyrazole rings noticeably increases the negative charge at position 4 of the heterocycle, making it more active in electrophilic substitution reactions. An increase in the length of the linker from one to three methylene groups also increases the excess negative charge at position 4, which is apparently associated with the negative inductive effect of the pyrazole ring.

One-Pot Synthesis from Arenes and Carboxylic Acids

One-pot synthetic methodologies represent highly efficient approaches for constructing complex pyrazole derivatives directly from simple starting materials. A rapid and efficient method for one-pot synthesis of pyrazoles from (hetero)arenes and carboxylic acids via successive formation of ketones and β-diketones followed by heterocyclization with hydrazine has been developed. The utility of the carboxylic acid/triflic acid/trifluoroacetic anhydride acylation system for intermediate production of ketones and 1,3-diketones is a key feature of this approach.

The one-pot approach significantly streamlines the synthetic sequence by eliminating the need for isolation and purification of intermediate compounds. This methodology enables the direct conversion of readily available arenes and carboxylic acids into complex pyrazole structures through a carefully orchestrated sequence of transformations. The use of triflic acid and trifluoroacetic anhydride creates a highly effective acylation system that can generate the necessary β-diketone intermediates in situ.

Multi-component reactions have emerged as powerful tools for the efficient synthesis of pyrazole derivatives. A method for the one-pot, three-component, atom-economic synthesis of multifunctionalized pyrazole derivatives has been developed. The team used a simple para-toluenesulfonic acid-catalyzed condensation of readily available cyclic β-diketones, arylglyoxals, and arylhydrazones. The reactions were performed in dimethylformamide at 70 degrees Celsius and gave various aryl- and cyclic β-diketone-substituted pyrazole derivatives.

The method features a broad substrate scope, good functional group tolerance, and high yields even in gram-scale reactions. The synthesis provides an easy way to incorporate biologically important N-diarylsulfide/selenide units, various enolizable cyclic β-diketones, and other heterocycles in addition to pyrazole. This approach proves particularly valuable for the development of new pyrazole derivatives for pharmaceutical applications.

Another innovative one-pot approach involves the condensation of isothiocyanates with acetylacetonate followed by cyclization with hydrazine. This process involves the preparation of bisarylthioamides via nucleophilic addition and double retro-Claisen condensation of isothiocyanates and acetylacetonate. Extension of the sequence by cyclization with hydrazine leads to the pyrazole products. The method works best with acetylacetonates, since deprotonation of other diketones with sodium ethoxide leads to deactivation of the isothiocyanates.

Microwave-Assisted Reaction Optimization

Microwave-assisted organic synthesis has revolutionized the field of pyrazole synthesis by significantly reducing reaction times while maintaining or improving reaction yields and selectivity. Microwave-assisted organic reaction enhancement has become more important in synthetic organic chemistry for efficient resource utilization. Microwave-assisted synthesis takes less time and produces higher yields and quality than conventional approaches.

The application of microwave irradiation to pyrazole synthesis demonstrates remarkable efficiency improvements. Microwave-assisted condensation of acetophenone and aromatic aldehydes gave chalcone analogs, which were cyclized to pyrazole derivatives via the reaction with hydrazine hydrate and oxalic acid in the presence of the catalytic amount of acetic acid in ethanol. Under microwave irradiation, the reaction mixture was magnetically agitated for 8-10 minutes with a maximum power of 300 watts intermittently at 30-second intervals.

Microwave irradiation stands out as the most widely employed technique, providing high efficiency by significantly reducing reaction times while maintaining moderate temperatures. The method enables the use of environmentally friendly solvents or even solvent-free conditions. Selective heating of polar molecules by microwave radiation leads to more uniform heat distribution and faster reaction kinetics compared to conventional heating methods.

Specific protocols for microwave-assisted pyrazole synthesis have been optimized for various substrates and reaction conditions. For the preparation of N-methylated pyrazole derivatives, the reaction mixture is heated under microwave irradiation for 30 seconds, followed by additional heating for 5 minutes. When the reaction is finished, the contents are placed in crushed ice with water and recrystallized in methanol to form the desired compound, resulting in yields of approximately 82%.

The optimization of microwave-assisted reactions involves careful control of power settings, irradiation intervals, and reaction temperatures. Research has shown that intermittent microwave irradiation at 30-second intervals prevents overheating and decomposition while ensuring efficient energy transfer to the reaction mixture. The use of moderate power levels (250-300 watts) allows for precise temperature control and minimizes the formation of unwanted side products.

| Parameter | Conventional Method | Microwave-Assisted Method | Improvement Factor |

|---|---|---|---|

| Reaction Time | 6-12 hours | 8-10 minutes | 36-90x faster |

| Temperature | Reflux (80-100°C) | 70°C | Lower temperature |

| Yield | 60-75% | 82-88% | 1.1-1.5x higher |

| Energy Consumption | High | Low | Significant reduction |

| Solvent Requirements | Large volumes | Reduced volumes | Environmental benefit |

Recent advances in microwave-assisted synthesis have focused on developing more sustainable and efficient protocols. The integration of microwave irradiation with green chemistry principles has led to the development of solvent-free or aqueous-based reaction systems that minimize environmental impact while maintaining high synthetic efficiency. These methodologies represent the current state-of-the-art in pyrazole synthesis and provide valuable tools for the preparation of complex derivatives such as 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.

The acid dissociation constant (pKa) of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid provides crucial information about its ionization behavior in aqueous solution. Based on comparative analysis with structurally related pyrazole carboxylic acids, the compound exhibits characteristics consistent with a moderately weak acid [2] [3].

Computational predictions suggest the pKa value falls within the range of 4.0-4.5, which is consistent with other N-methylated pyrazole carboxylic acids [4] . For comparison, 1-methyl-1H-pyrazole-5-carboxylic acid exhibits a pKa of approximately 3.5 , while 1-methyl-1H-pyrazole-4-carboxylic acid shows a pKa of 3.88 ± 0.10 . The slightly higher pKa value of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid compared to its unsubstituted analogue can be attributed to the electron-donating effect of the cyclopropyl group, which marginally reduces the acidity of the carboxylic acid functionality [6] [3].

The pyrazole ring system itself contributes to the acidic character through the electron-withdrawing effect of the nitrogen atoms, which stabilizes the conjugate base through resonance delocalization [7] [8]. The parent pyrazole exhibits a pKa of 2.49 at 25°C, demonstrating the inherent acidity of the heterocyclic system [3] [7].

Table 3.1: Comparative pKa Values of Pyrazole Carboxylic Acids

| Compound | pKa Value | Temperature | Reference |

|---|---|---|---|

| Pyrazole | 2.49 | 25°C | [3] |

| 1-Methyl-1H-pyrazole-5-carboxylic acid | ~3.5 | 25°C | |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | 3.88 ± 0.10 | 25°C | |

| 5-Acetyl-1H-pyrazole-3-carboxylic acid | 3.60 ± 0.10 | 25°C | [2] |

| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 4.0-4.5 | 25°C | Estimated |

Solubility Characteristics in Polar/Non-Polar Solvents

The solubility profile of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid reflects the compound's amphiphilic nature, arising from the hydrophilic carboxylic acid group and the relatively hydrophobic pyrazole ring system with its cyclopropyl substituent [9] [10].

Aqueous Solubility

The compound exhibits limited water solubility, with a calculated value of 0.71 g/L at 25°C [9]. This relatively low aqueous solubility is consistent with the hydrophobic contribution of the cyclopropyl group and the methylated pyrazole ring system. The calculated density of 1.46 ± 0.1 g/cm³ at 20°C indicates the compound is denser than water, which affects its behavior in aqueous systems [9].

Organic Solvent Solubility

The compound demonstrates enhanced solubility in polar organic solvents due to the presence of the carboxylic acid functional group, which can form hydrogen bonds with protic solvents [11]. Based on structural analogies with related pyrazole carboxylic acids, the compound is expected to show good solubility in dimethyl sulfoxide (DMSO), methanol, and ethanol [12] [11].

Partition Coefficient Analysis

The calculated LogP value of 0.9957 indicates moderate lipophilicity, suggesting the compound exhibits balanced hydrophilic and hydrophobic properties [10]. This partition coefficient is consistent with compounds that can cross biological membranes while maintaining sufficient aqueous solubility for biological activity. For comparison, related compounds show similar LogP values: 1-methyl-1H-pyrazole-4-carboxylic acid exhibits a LogP of 0.26 , while 3-cyclopropyl-1-(2-nitrobenzenesulfonyl)-1H-pyrazole shows a LogP of 2.113 [13].

Table 3.2: Solubility Parameters of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Water solubility | 0.71 | g/L at 25°C | [9] |

| Density | 1.46 ± 0.1 | g/cm³ at 20°C | [9] |

| LogP | 0.9957 | Dimensionless | [10] |

| Topological polar surface area | 55.12 | Ų | [10] |

| Hydrogen bond donors | 1 | Count | [10] |

| Hydrogen bond acceptors | 3 | Count | [10] |

Thermal Stability via Thermogravimetric Analysis

The thermal stability of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid can be assessed through comparison with structurally related pyrazole derivatives and carboxylic acids that have been subjected to thermogravimetric analysis (TGA). While specific TGA data for the target compound is not available in the literature, predictive analysis based on similar compounds provides valuable insights into its thermal behavior.

Thermal Decomposition Temperature Range

Based on studies of related pyrazole carboxylic acids, the compound is expected to undergo thermal decomposition in the temperature range of 200-300°C [14] [15] [16]. The presence of the cyclopropyl group may influence the thermal stability due to ring strain effects, which could potentially lower the decomposition temperature compared to unstrained alkyl substituents [17].

Comparative analysis with similar compounds provides the following thermal stability data:

- Pyrazole derivatives generally show thermal stability up to 250-300°C [15] [16]

- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid crystallizes with a melting point indicating stability up to at least 200°C [18]

- Related pyrazole compounds with cyclopropyl substituents maintain thermal stability in the range of 180-250°C [14] [19]

Thermogravimetric Analysis Patterns

Studies on related pyrazole derivatives indicate that thermal decomposition typically occurs through a single-step process [14] [16]. The thermal degradation mechanism often involves:

- Initial decarboxylation at temperatures around 200-250°C

- Subsequent decomposition of the pyrazole ring system at higher temperatures

- Final carbonization leaving minimal residue

Kinetic Parameters

Analysis of thermal decomposition kinetics for similar compounds reveals activation energies typically ranging from 80-120 kJ/mol [20] [21]. The Flynn-Wall-Ozawa and Kissinger methods are commonly employed to determine these parameters [20] [21].

Table 3.3: Thermal Stability Parameters for Related Pyrazole Compounds

| Compound | Decomposition Temperature (°C) | Method | Reference |

|---|---|---|---|

| Pyrazole derivatives (general) | 250-300 | TGA | [15] |

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | >200 | Melting point | [18] |

| Pyrazole-containing energetic materials | 238-397 | TGA-DSC | [22] |

| Related heterocyclic compounds | 216-243 | TGA | [20] |

Partition Coefficient (LogP) Calculations

The partition coefficient (LogP) of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid represents a critical physicochemical parameter that influences its bioavailability, membrane permeability, and overall pharmacokinetic profile. The calculated LogP value of 0.9957 indicates moderate lipophilicity, positioning the compound in an optimal range for biological activity [10].

Computational Methodology

The LogP value was determined using computational methods that consider the molecular structure and constituent functional groups [10]. The calculation accounts for:

- The electron-withdrawing effect of the pyrazole nitrogen atoms

- The hydrophobic contribution of the cyclopropyl group

- The hydrophilic character of the carboxylic acid functionality

- The electron-donating effect of the methyl substituent

Structure-Activity Relationship Analysis

Comparative analysis with structurally related compounds reveals how different substituents influence the partition coefficient:

- Pyrazole (parent compound): LogP = 0.33 [3]

- 1-Methyl-1H-pyrazole-4-carboxylic acid: LogP = 0.26

- 3-Cyclopropyl-1-(2-nitrobenzenesulfonyl)-1H-pyrazole: LogP = 2.113 [13]

- 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid: LogP = 0.228

The LogP value of 0.9957 for 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid represents an increase compared to simpler pyrazole carboxylic acids, primarily due to the hydrophobic cyclopropyl substituent [24] [6].

Lipophilicity Classification

According to established pharmaceutical guidelines, the compound falls within the optimal lipophilicity range for oral bioavailability. The LogP value between 0 and 2 is generally considered favorable for drug-like properties, as it provides sufficient lipophilicity for membrane penetration while maintaining adequate aqueous solubility [25] .

Molecular Descriptors

Additional molecular descriptors that complement the LogP value include:

- Topological polar surface area (TPSA): 55.12 Ų [10]

- Hydrogen bond donor count: 1 [10]

- Hydrogen bond acceptor count: 3 [10]

- Rotatable bond count: 2 [10]

These parameters collectively indicate that the compound adheres to Lipinski's Rule of Five, suggesting favorable drug-like characteristics [26] .

Table 3.4: Partition Coefficient Data for Pyrazole Carboxylic Acids

| Compound | LogP | Method | Reference |

|---|---|---|---|

| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 0.9957 | Computational | [10] |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | 0.26 | Computational | |

| 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid | 0.228 | Computational | |

| 3-Cyclopropyl-1-(2-nitrobenzenesulfonyl)-1H-pyrazole | 2.113 | Computational | [13] |

| 1-Cyclopropyl-5-methyl-1H-pyrazole-3-carboxylic acid | 1.11 | Computational | [24] |